Topogard

Description

Properties

CAS No. |

8066-11-3 |

|---|---|

Molecular Formula |

C19H35ClN10S |

Molecular Weight |

471.1 g/mol |

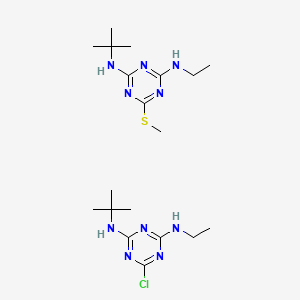

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S.C9H16ClN5/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h6H2,1-5H3,(H2,11,12,13,14,15);5H2,1-4H3,(H2,11,12,13,14,15) |

InChI Key |

FJSPDGPIMSOFRY-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Other CAS No. |

8072-81-9 |

Synonyms |

caragard carragard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Topogard Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topogard® is a selective, post-emergent herbicide utilized for the control of annual broadleaf weeds.[1][2] Its efficacy is derived from the synergistic action of its two active ingredients, terbutryn and terbuthylazine, both belonging to the triazine class of herbicides.[1][2][3][4] This guide elucidates the core mechanism of action of this compound, focusing on the molecular interactions within the photosynthetic apparatus that lead to phytotoxicity. It provides a detailed overview of the inhibition of photosystem II, quantitative data on inhibitory concentrations, methodologies for experimental validation, and visual representations of the key pathways and experimental workflows.

Introduction: The Triazine Herbicides in this compound

This compound is formulated as a suspension concentrate containing 350 g/L of terbutryn and 150 g/L of terbuthylazine.[1][2][3][4] These active compounds are classified as Group C1 herbicides according to the Herbicide Resistance Action Committee (HRAC) and WSSA Group 5, signifying their mode of action as inhibitors of photosynthesis at photosystem II (PSII).[1][2][5][6][7] The herbicidal activity of this compound is initiated by absorption through both the roots and leaves of the target weeds, allowing for rapid knockdown and residual control.[1]

Core Mechanism of Action: Inhibition of Photosystem II

The primary molecular target of the triazine herbicides in this compound is the D1 protein, a core subunit of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[8][9][10][11] The mechanism unfolds as follows:

-

Competitive Binding: Terbuthylazine and terbutryn competitively bind to the Q_B binding niche on the D1 protein.[10][11][12][13] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain.

-

Blockage of Electron Transport: By occupying the Q_B site, the triazine molecules physically obstruct the binding of plastoquinone. This blockage interrupts the flow of electrons from the primary quinone acceptor, Q_A, to Q_B.[10][11][12][13]

-

Inhibition of Photosynthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon dioxide (CO₂) fixation and subsequent carbohydrate synthesis.[8][10]

-

Oxidative Stress and Cellular Damage: While the cessation of photosynthesis contributes to the plant's demise, the more immediate cause of death is the generation of highly reactive oxygen species.[8][9] The blockage of electron flow leads to an over-reduction of the photosynthetic electron transport chain, promoting the formation of triplet chlorophyll and singlet oxygen. These reactive molecules initiate a cascade of lipid peroxidation and protein degradation, resulting in the destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis, which manifests as chlorosis and leaf burn.[8][9][14]

Signaling Pathway Diagram```dot

Caption: Workflow for Chlorophyll Fluorescence Assay.

Conclusion

The herbicidal activity of this compound is a direct consequence of the targeted inhibition of photosystem II by its active ingredients, terbutryn and terbuthylazine. By competitively binding to the D1 protein, these triazine compounds effectively block the photosynthetic electron transport chain. This not only halts the plant's ability to produce energy through photosynthesis but also leads to rapid cellular destruction through oxidative stress. The detailed understanding of this mechanism, supported by quantitative data and established experimental protocols, is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. orionagriscience.co.nz [orionagriscience.co.nz]

- 2. This compound - Orion Agroscience - Herbicide - Broadleafs - 5 [knowde.com]

- 3. agrobaseapp.com [agrobaseapp.com]

- 4. orionagriscience.co.nz [orionagriscience.co.nz]

- 5. 4farmers.com.au [4farmers.com.au]

- 6. This compound Products - Orion Agroscience [knowde.com]

- 7. fbn.com [fbn.com]

- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. assets.far.org.nz [assets.far.org.nz]

An In-depth Technical Guide to the Mode of Action of Terbutryn and Terbuthylazine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbutryn and terbuthylazine are potent triazine herbicides that effectively control a broad spectrum of weeds. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the herbicidal activity of terbutryn and terbuthylazine, details key experimental protocols for their study, and presents quantitative data on their efficacy. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in plant science and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of both terbutryn and terbuthylazine is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. These herbicides act as potent inhibitors of photosynthetic electron transport.[1][2]

Binding to the D1 Protein

Terbutryn and terbuthylazine competitively bind to the Q B binding site on the D1 protein (also known as the psbA protein), a core component of the PSII reaction center.[3][4][5] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. The triazine herbicides, due to their structural similarity to the quinone ring of PQ, effectively displace it from its binding niche.[2][4]

Interruption of the Electron Transport Chain

By occupying the Q B site, terbutryn and terbuthylazine block the transfer of electrons from the primary quinone acceptor, Q A , to Q B .[3][4] This blockage halts the linear electron flow from PSII, preventing the reduction of plastoquinone and subsequent transfer of electrons to the cytochrome b 6 f complex. The interruption of the electron transport chain has two immediate and critical consequences:

-

Cessation of ATP and NADPH Production: The lack of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH by Photosystem I is also halted.

-

Inhibition of Carbon Fixation: Without the necessary ATP and NADPH, the Calvin cycle cannot fix atmospheric CO 2 into carbohydrates, effectively starving the plant.

Figure 1: Core mode of action of Terbutryn and Terbuthylazine on Photosystem II.

Downstream Physiological Effects

The inhibition of PSII initiates a cascade of damaging downstream events, ultimately leading to plant death.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The blockage of electron flow from Q A leads to an over-reduced state of the photosynthetic electron transport chain. This results in the formation of highly reactive triplet chlorophyll and singlet oxygen (¹O₂) at the PSII reaction center. These reactive oxygen species (ROS) cause lipid peroxidation of thylakoid membranes, damage to proteins, and degradation of pigments, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death).

Retrograde Signaling

The stress originating in the chloroplasts initiates retrograde signaling pathways, where signals are transmitted from the chloroplast to the nucleus to alter gene expression. ROS and intermediates of the tetrapyrrole biosynthesis pathway are key signaling molecules in this process. This signaling leads to the downregulation of genes associated with photosynthesis and the upregulation of genes involved in stress responses.

Figure 2: Downstream signaling pathways initiated by PSII inhibition.

Quantitative Data

The inhibitory potency of terbutryn and terbuthylazine can be quantified by their half-maximal inhibitory concentration (IC₅₀) for PSII activity.

| Herbicide | Chemical Class | IC₅₀ for PSII Activity (M) | Plant Material | Reference |

| Terbutryn | s-Triazine | ~2 x 10⁻⁷ | Thermosynechococcus elongatus | [3] |

| Terbuthylazine | s-Triazine | 1-2 x 10⁻⁷ | Pea (Pisum sativum) | [6] |

| Atrazine | s-Triazine | 10⁻⁷ - 10⁻⁸ | Various | [6] |

| Diuron (DCMU) | Phenylurea | 7-8 x 10⁻⁸ | Pea (Pisum sativum) | [6] |

Experimental Protocols

The following protocols are fundamental for studying the mode of action of PSII-inhibiting herbicides.

Isolation of Thylakoid Membranes

This protocol describes a general method for isolating functional thylakoid membranes from spinach leaves.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

-

De-rib and wash approximately 20 g of fresh spinach leaves.

-

Homogenize the leaves in 100 mL of ice-cold grinding buffer with short bursts in a blender.

-

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet intact chloroplasts.

-

Gently resuspend the pellet in 10 mL of ice-cold wash buffer.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a minimal volume (1-2 mL) of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

PSII Activity Assay (DCPIP Photoreduction)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (50 mM HEPES-KOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)

-

1 mM DCPIP stock solution

-

Herbicide stock solutions (in ethanol or DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and thylakoids (final chlorophyll concentration of 10-15 µg/mL).

-

Add the desired concentration of herbicide or solvent control and incubate for 5 minutes in the dark.

-

Add DCPIP to a final concentration of 50-100 µM.

-

Measure the absorbance at 600 nm in the dark (A₆₀₀, initial).

-

Illuminate the sample with actinic light and record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

-

Calculate the rate of DCPIP photoreduction.

Figure 3: Experimental workflow for the PSII activity assay using DCPIP.

Chlorophyll a Fluorescence Measurement (OJIP Transient)

This non-invasive technique provides detailed information about the photochemical efficiency of PSII.

Materials:

-

Intact leaves or isolated thylakoids

-

Plant Efficiency Analyser (PEA) or a Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.

-

The fluorometer records the rapid rise in chlorophyll fluorescence from the minimal level (F₀ or O) to the maximal level (Fm or P), passing through intermediate steps J and I.

-

Analyze the OJIP transient curve to determine various parameters, such as the maximum quantum yield of PSII (Fv/Fm), the efficiency of the water-splitting complex, and the size of the plastoquinone pool.

Figure 4: Workflow for chlorophyll a fluorescence measurement (OJIP analysis).

Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of an unlabeled herbicide for the D1 protein by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Isolated thylakoid membranes

-

Radiolabeled herbicide (e.g., [¹⁴C]-atrazine or [³H]-terbutryn)

-

Unlabeled terbutryn and terbuthylazine

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

In a series of tubes, incubate a fixed concentration of radiolabeled herbicide with thylakoid membranes (50-100 µg chlorophyll).

-

Add increasing concentrations of unlabeled terbutryn or terbuthylazine to the tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the unlabeled herbicide concentration to determine the IC₅₀, from which the Kᵢ can be calculated.[7]

Conclusion

Terbutryn and terbuthylazine are highly effective herbicides due to their specific and potent inhibition of Photosystem II. By competitively binding to the Q B site on the D1 protein, they disrupt the photosynthetic electron transport chain, leading to a cascade of events including the cessation of energy production, oxidative stress, and ultimately, plant death. The experimental protocols detailed in this guide provide robust methods for investigating the mode of action of these and other PSII-inhibiting herbicides. A thorough understanding of these mechanisms is crucial for the development of new, more effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Effects of Topogard on Soil Microbial Communities

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the impacts of the herbicide Topogard, and its active ingredient terbuthylazine, on the intricate ecosystems of soil microbial communities. It delves into quantitative data on microbial populations and enzymatic activities, details the experimental protocols for such research, and visualizes key processes and workflows.

Disclaimer: The majority of the available research focuses on terbuthylazine, the primary active ingredient in this compound. Data for the specific formulation of this compound is limited. Furthermore, detailed information on the specific molecular signaling pathways within soil microbes affected by terbuthylazine is not extensively covered in the available public literature.

Introduction to this compound and Terbuthylazine

This compound is a selective herbicide used for the control of broadleaf weeds. Its primary active ingredient is terbuthylazine, a member of the triazine class of herbicides.[1] Triazine herbicides are known for their persistence in soil and their potential to impact non-target organisms, including the vast and diverse microbial communities that are fundamental to soil health and fertility. Understanding the interaction between this compound and these microorganisms is crucial for assessing its environmental footprint and for developing sustainable agricultural practices.

Effects on Soil Microbial Abundance and Diversity

This compound and its active ingredient, terbuthylazine, can exert significant effects on the abundance and diversity of soil microorganisms. The nature and magnitude of these effects are often dependent on the concentration of the herbicide, soil type, and other environmental factors.

Quantitative Data on Microbial Populations

The application of terbuthylazine, often in combination with other herbicides, has been shown to alter the populations of various microbial groups. High doses, in particular, can disrupt the microbiological equilibrium in the soil.[1]

| Microbial Group | Herbicide Treatment | Dosage (mg/kg soil) | Effect on Population | Reference |

| Organotrophic Bacteria | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |

| Actinomycetes | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |

| Fungi | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |

| Azotobacter spp. | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |

| Oligotrophic Bacteria | Pethoxamid and Terbuthylazine | > 0.73 | Positive effect | [2] |

| Spore-forming Oligotrophic Bacteria | Pethoxamid and Terbuthylazine | > 0.73 | Negative effect | [2] |

Microbial Community Structure and Diversity

Studies have indicated that terbuthylazine can lead to a structural differentiation of microbial communities.[3] However, comprehensive quantitative data on diversity indices such as the Shannon and Simpson indices specifically for this compound or terbuthylazine are not widely available in the reviewed literature. One study on a mixture containing terbuthylazine noted changes in the ecophysiological diversity (EP) index of fungi, while changes for organotrophic bacteria and actinomycetes were small.[1]

Impact on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. The application of this compound can significantly inhibit or, in some cases, stimulate the activity of various soil enzymes. Dehydrogenase activity, in particular, is often used as a measure of overall microbial activity.

Quantitative Data on Soil Enzyme Activities

Research has demonstrated that terbuthylazine, especially at higher concentrations, can be a strong inhibitor of several key soil enzymes.

| Enzyme | Herbicide Treatment | Dosage (mg/kg soil) | Effect on Activity | Reference |

| Dehydrogenases | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Strong inhibition | [1] |

| Catalase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |

| Urease | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |

| β-glucosidase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |

| Arylsulfatase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |

| Phosphatases | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Weak inhibition | [1] |

| Dehydrogenases | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |

| Acid Phosphatase | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |

| Alkaline Phosphatase | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |

One study provided specific quantitative data on dehydrogenase activity in soil treated with terbuthylazine, showing a decrease in activity over time in unamended soil.[4]

| Treatment | Time (days) | Dehydrogenase Activity (µg TPF g⁻¹ dry soil) | Reference |

| Terbuthylazine | 0 | ~1.8 | [4] |

| Terbuthylazine | 7 | ~1.2 | [4] |

| Terbuthylazine | 15 | ~0.8 | [4] |

| Terbuthylazine | 30 | ~0.6 | [4] |

| Terbuthylazine | 60 | ~0.5 | [4] |

Effects on Specific Microbial Groups

Nitrogen-Fixing Bacteria

The nitrogen cycle is a critical soil process that can be affected by herbicides.[5] While specific studies on the direct impact of this compound on nitrogen-fixing bacteria are limited, triazine herbicides can influence this important microbial group. The abundance of the nifH gene, a marker for nitrogen-fixing organisms, can be quantified using PCR with specific primers.[6][7]

Mycorrhizal Fungi

Mycorrhizal fungi form symbiotic relationships with the roots of most plants and are vital for nutrient uptake. The impact of this compound on mycorrhizal fungi has not been extensively studied. However, the composition of fungal communities can be analyzed using PCR with primers targeting the Internal Transcribed Spacer (ITS) region or the 18S rRNA gene.[8][9][10]

Microbial Degradation of Terbuthylazine

The persistence of terbuthylazine in soil is influenced by microbial degradation. The half-life of terbuthylazine in soil can range from 11 to 35 days.[1] The degradation pathway for triazine herbicides like atrazine, which is structurally similar to terbuthylazine, is well-documented and proceeds through a series of enzymatic steps. This pathway involves the hydrolytic removal of side chains and eventual cleavage of the triazine ring.[11][12]

Caption: Simplified microbial degradation pathway of a triazine herbicide.

Detailed Experimental Protocols

This section outlines a synthesized protocol for investigating the effects of this compound on soil microbial communities, based on methodologies reported in the scientific literature.

Experimental Setup

-

Soil Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-20 cm) from a field with no recent history of herbicide application. Sieve the soil (<2 mm) to ensure homogeneity and remove large debris.

-

Herbicide Application: Prepare a stock solution of this compound or terbuthylazine. Apply the herbicide to the soil samples at concentrations relevant to field application rates and potentially higher doses to simulate overuse or spills. A control group with no herbicide application is essential.

-

Incubation: Incubate the soil samples in a controlled environment (e.g., 25°C) for a specified period (e.g., 30-60 days). Maintain soil moisture at a constant level (e.g., 60% of water holding capacity).

Analysis of Microbial Populations and Enzyme Activity

-

Microbial Counts: Use serial dilution and plate counting on appropriate media to enumerate different microbial groups (e.g., nutrient agar for bacteria, Martin's agar for fungi, and actinomycete isolation agar for actinomycetes).

-

Dehydrogenase Activity Assay:

-

Treat a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC) and incubate.[13][14]

-

The dehydrogenase enzyme in living microbial cells reduces TTC to triphenylformazan (TPF), which is a red-colored compound.[15]

-

Extract the TPF with a solvent (e.g., methanol or acetone) and measure its concentration spectrophotometrically at 485 nm.[13][14]

-

Express the results as µg of TPF released per gram of soil per hour.[16]

-

-

Phosphatase Activity Assay:

-

Incubate a soil sample with a p-nitrophenyl phosphate (PNP) solution.

-

Phosphatase enzymes in the soil hydrolyze the PNP to p-nitrophenol, which is yellow.

-

Measure the intensity of the yellow color spectrophotometrically to determine the enzyme activity.

-

Molecular Analysis of Microbial Communities

-

DNA Extraction: Extract total microbial DNA from the soil samples using a suitable method, such as a CTAB-based protocol or a commercial soil DNA isolation kit.[11][17]

-

Quantification of Specific Genes (qPCR):

-

Community Composition Analysis (Next-Generation Sequencing):

-

Amplify the desired marker genes (e.g., 16S rRNA, ITS) from the extracted DNA using PCR with appropriate primers.

-

Sequence the amplicons using a high-throughput sequencing platform.

-

Analyze the sequencing data to determine the taxonomic composition and diversity of the microbial communities.

-

Visualizations of Experimental Workflow

The following diagram illustrates a typical workflow for studying the impact of herbicides on soil microbial communities.

Caption: Experimental workflow for assessing this compound's soil impact.

Conclusion

The available scientific literature indicates that this compound, primarily through its active ingredient terbuthylazine, can have significant and often detrimental effects on soil microbial communities. High concentrations of terbuthylazine have been shown to reduce the populations of key microbial groups and inhibit the activity of essential soil enzymes. While the microbial degradation of terbuthylazine does occur, its persistence in the soil warrants careful consideration of its application rates and long-term impacts. Further research is needed to fully elucidate the effects of the specific this compound formulation on microbial diversity and to investigate the underlying molecular mechanisms of its toxicity to soil microorganisms. The protocols and workflows outlined in this guide provide a framework for conducting such vital research.

References

- 1. Response of microorganisms and enzymes to soil contamination with a mixture of terbuthylazine, mesotrione, and S-metolachlor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. cd-genomics.com [cd-genomics.com]

- 6. A Comprehensive Evaluation of PCR Primers to Amplify the nifH Gene of Nitrogenase | PLOS One [journals.plos.org]

- 7. Item - A Comprehensive Evaluation of PCR Primers to Amplify the nifH Gene of Nitrogenase - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of ITS and 18S rDNA for estimating fungal diversity using PCR-DGGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.genohub.com [blog.genohub.com]

- 11. File:Pathway Atrazine degradation.svg - Wikimedia Commons [commons.wikimedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of the Effect of Application of the Herbicide S-Metolachlor on the Activity of Some Enzymes Found in Soil | MDPI [mdpi.com]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. s-Triazine Metabolism Metapathway Map [eawag-bbd.ethz.ch]

Navigating the Environmental Journey of Topogard's Active Ingredients: A Technical Guide

An in-depth examination of the environmental persistence, mobility, and degradation of Terbuthylazine and Terbutryn for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the environmental fate of Terbuthylazine and Terbutryn, the active herbicidal components of Topogard. Understanding the behavior of these triazine compounds in various environmental compartments is critical for assessing their ecological impact and ensuring responsible use. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes complex processes to support advanced research and environmental risk assessment.

Physicochemical Properties of Active Ingredients

A substance's environmental behavior is fundamentally governed by its physicochemical properties. The following table summarizes key parameters for Terbuthylazine and Terbutryn, which influence their solubility, mobility, and potential for bioaccumulation.

| Property | Terbuthylazine | Terbutryn |

| Chemical Formula | C₉H₁₆ClN₅ | C₁₀H₁₉N₅S |

| Molar Mass | 229.71 g/mol | 241.36 g/mol [1] |

| Water Solubility | 8.5 mg/L (at 20°C)[2] | 25 mg/L (at 20°C)[3] |

| Vapor Pressure | 0.15 mPa (at 25°C)[2] | 1.69 x 10⁻⁶ mm Hg[4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.40[3] | 3.7[1] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 151 - 514 L/kg[3] | 366 - 41,757 L/kg[1] |

| Henry's Law Constant | 2.3 x 10⁻⁸ atm-cu m/mole[3] | 2.1 x 10⁻⁸ atm-cu m/mole[4] |

Section 1: Environmental Fate of Terbuthylazine

Terbuthylazine is a chloro-s-triazine herbicide valued for its pre- and post-emergence control of broadleaf weeds. Its environmental persistence and mobility are of significant interest due to its widespread application.

Persistence and Degradation in Soil

The persistence of Terbuthylazine in soil is moderate and highly dependent on environmental conditions, particularly microbial activity. Biodegradation is the primary route of dissipation in humic soils.[1]

Quantitative Data on Soil Persistence:

| Soil Type / Condition | Half-life (DT₅₀) in days | Reference |

| Non-sterile soil (lab) | 22 - 27 | [3] |

| Sterile soil (lab) | 82 | [3] |

| Loamy clay | 88 | [3] |

| Calcareous clay | 116 | [3] |

| High clay | 103 | [3] |

| Field studies (general) | 6.5 - 149 | [3] |

| Sandy soil (field) | 23 | [5] |

| Clay soil (field) | 37 | [5] |

| Controlled (10°C, 60% mwhc) | 219 | [6] |

| Controlled (22°C, 60% mwhc) | 99 | [6] |

| Controlled (30°C, 60% mwhc) | 40 | [6] |

mwhc: maximum water holding capacity

Degradation Pathway: Microbial degradation of Terbuthylazine primarily occurs through two main biochemical processes: N-dealkylation and dechlorination followed by hydroxylation, eventually leading to the cleavage of the triazine ring.[3][7] The most prominent dealkylation product is desethyl-terbuthylazine (DET).[1][7]

Mobility in Soil

Terbuthylazine exhibits low to moderate mobility in soil, a characteristic influenced by its adsorption to soil organic matter and clay particles.[3] While its Koc values suggest some potential for movement, field studies generally indicate it is relatively immobile, with the majority of residues retained in the topsoil.[3][8] However, its major metabolite, desethyl-terbuthylazine (DET), is more water-soluble and binds less strongly to organic matter, posing a higher risk for groundwater contamination.[9][10]

Quantitative Data on Soil Mobility:

| Parameter | Value | Reference |

| K_oc_ | 151 - 514 L/kg | [3] |

| Log K_ow_ | 3.40 | [3] |

Fate in Water

In aquatic environments, Terbuthylazine is relatively persistent. It is stable to aqueous photolysis, with a reported half-life greater than 40 days in natural sunlight.[3] Degradation in natural water is slow and depends on the presence of sediments and biological activity, with half-lives ranging from 44 to 196 days in various water types.[3] Due to its persistence and that of its mobile metabolite DET, Terbuthylazine is frequently detected in surface and groundwater.[11]

Section 2: Environmental Fate of Terbutryn

Terbutryn is a methylthio-s-triazine herbicide used for selective pre- and post-emergence weed control. It functions by inhibiting photosynthesis.[3]

Persistence and Degradation in Soil

Terbutryn is considered to have low to moderate persistence in soil. Its degradation is significantly influenced by microbial activity.

Quantitative Data on Soil Persistence:

| Soil Type / Condition | Half-life (DT₅₀) in days | Reference |

| General Soil | 14 - 28 | [3] |

| Lab Microcosms (variable temp/moisture) | 7 - 227 | [12] |

| Residual Activity in Soil | 3 to 10 weeks | [3] |

Degradation Pathway: The degradation of Terbutryn in the environment proceeds through several key reactions, including S-oxidation, N-dealkylation, and hydroxylation of the triazine ring.[13][14] Major metabolites include terbutryn-sulfoxide, N-deethyl terbutryn, and hydroxy-terbutryn.[13][14] The hydroxy metabolite appears to be more mobile and persistent than the parent compound.[7]

Mobility in Soil

Terbutryn is readily adsorbed in soils, particularly those with high organic matter or clay content, which limits its mobility.[3][7] It is generally considered to be slightly mobile to immobile.[3] However, its breakdown product, hydroxy-terbutryn, is more mobile and has a greater potential to leach into groundwater.[3][7]

Quantitative Data on Soil Mobility:

| Parameter | Value | Reference |

| K_oc_ | 366 - 41,757 L/kg | [1] |

| Log K_ow_ | 3.7 | [1] |

Fate in Water

In aquatic systems, Terbutryn is not volatile and tends to adsorb to sediment and suspended particles.[3] It is relatively persistent in water, with reported half-lives of 180-240 days in pond and river sediment under aerobic conditions.[3][13] Degradation under anaerobic conditions is even slower, with half-lives potentially exceeding 650 days.[13][14] It is decomposed by ultraviolet irradiation, indicating that photolysis can be a contributing degradation pathway.[3]

Section 3: Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field studies. Below are detailed methodologies for key experiments used to assess the environmental fate of herbicides like Terbuthylazine and Terbutryn.

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This study determines the rate of aerobic degradation of a substance in soil and identifies its transformation products.

Methodology:

-

Soil Collection and Preparation: Fresh soil is collected from a relevant agricultural area, sieved (<2 mm) to remove large particles, and characterized (texture, pH, organic carbon content).[8]

-

Incubation Setup: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated to stabilize microbial activity.[15]

-

Application: The test substance, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil samples at a rate relevant to its agricultural use.

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Aerobic conditions are maintained. Volatile traps (e.g., for CO₂) may be used.[15]

-

Sampling and Analysis: Duplicate samples are removed at various time intervals. The soil is extracted with appropriate solvents.[15]

-

Quantification: The concentration of the parent compound and identified metabolites in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[16]

-

Data Analysis: The decline curve of the parent compound is plotted, and the time to 50% dissipation (DT₅₀) is calculated, typically assuming first-order kinetics.[17]

Soil Column Leaching Study (Based on OECD Guideline 312)

This study assesses the mobility of a substance and its degradation products through the soil profile.

Methodology:

-

Column Preparation: Glass or stainless steel columns (e.g., 30 cm long) are uniformly packed with sieved (<2 mm) soil.[18][19]

-

Saturation: The soil columns are saturated from the bottom up with a solution like 0.01 M calcium chloride to displace air and establish hydraulic conductivity.[19][20]

-

Application: The test substance is applied to the top of the soil column. For aged leaching studies, the substance is first incubated in soil before being placed atop the column.

-

Leaching: A simulated rainfall (e.g., 200 mm over 48 hours) is applied to the top of the column at a constant rate using a pump or dropping funnel.[19]

-

Sample Collection: The leachate (water passing through the column) is collected, and its volume is measured.[21]

-

Analysis: After the leaching period, the soil column is frozen and sectioned into segments (e.g., every 5-6 inches). Both the leachate and the soil from each segment are extracted and analyzed for the parent compound and its metabolites.[20][21]

-

Data Interpretation: A mass balance is calculated to account for the total applied substance, determining the percentage that leached, remained in each soil segment, and was mineralized (if using a radiolabel).

Aquatic Photolysis Study (Based on OECD Guideline 316)

This protocol is designed to determine the potential for a chemical to be degraded by sunlight in an aquatic environment.

Methodology:

-

Solution Preparation: The test substance is dissolved in sterile, buffered, purified water (e.g., pH 7). The concentration should be below its water solubility limit.[15][22]

-

UV-Vis Spectrum: The absorption spectrum of the compound is measured to determine if it absorbs light in the environmentally relevant range (>290 nm).[22]

-

Irradiation: Samples in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.[15][22]

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Quantification: The concentration of the test substance is measured by HPLC or other suitable analytical methods.[22]

-

Calculation: The first-order degradation rate constant and the photolysis half-life are calculated from the decline in concentration in the irradiated samples, corrected for any degradation observed in the dark controls (hydrolysis). The quantum yield can also be determined.[15]

References

- 1. Terbutryn | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 4. Direct photolysis mechanism of pesticides in water. | Semantic Scholar [semanticscholar.org]

- 5. Metabolism of [14C] terbutryn (2-(t-butylamino)-4-(ethylamino)-6-(methylthio-s-triazine) by rats and goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of diuron, terbuthylazine, and terbutryn in wastewater and soil by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. weedcontroljournal.org [weedcontroljournal.org]

- 9. Terbutryn | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Terbutryn (Ref: GS 14260) [sitem.herts.ac.uk]

- 11. sciepub.com [sciepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of terbutryn in sediments and water under various redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. content.fera.co.uk [content.fera.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. cdpr.ca.gov [cdpr.ca.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 21. mdpi.com [mdpi.com]

- 22. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

Topogard Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topogard is a selective herbicide formulation containing two active ingredients from the s-triazine family: terbutryn and terbuthylazine . Understanding the environmental fate of these compounds is critical for assessing their ecological impact and ensuring their safe use. This guide provides a detailed overview of the degradation pathways of terbutryn and terbuthylazine in soil and aquatic environments. The primary degradation mechanisms include microbial breakdown and hydrolysis in soil, and photolysis in water. Degradation rates are influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, moisture, and sunlight intensity. This document summarizes key quantitative data, outlines standard experimental protocols for studying degradation, and provides visual representations of degradation pathways and workflows.

Degradation Pathways in Soil

The persistence of this compound's active ingredients in soil is primarily governed by microbial degradation, with chemical hydrolysis playing a secondary role. The rate and pathway of degradation are highly dependent on soil properties and environmental conditions.

Terbutryn Degradation in Soil

Microbial metabolism is the principal mechanism for terbutryn dissipation in soil environments. The typical soil half-life (DT50) for terbutryn ranges from 14 to 28 days, though residual activity can be observed for 3 to 10 weeks depending on the application rate and conditions.[1][2] Adsorption to soil particles, particularly in soils with high organic carbon or clay content, can reduce its bioavailability for microbial breakdown.[1][2]

The degradation of terbutryn proceeds through several key reactions:

-

Oxidation of the methylthio group: This leads to the formation of terbutryn-sulfoxide.

-

Hydroxylation: The methylthio group can be replaced by a hydroxyl group to form hydroxy-terbutryn. This is a major and more persistent metabolite that exhibits greater mobility in soil than the parent compound.[1][3]

-

N-dealkylation: The ethylamino or tert-butylamino side chains can be removed, resulting in metabolites such as N-deethyl terbutryn.[3]

References

An In-depth Technical Guide on the Ecotoxicology of Topogard on Non-target Organisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the ecotoxicological effects of Topogard, an herbicide formulation containing the active ingredients terbuthylazine and terbutryn, on various non-target organisms. It summarizes key quantitative toxicity data, details standardized experimental protocols, and illustrates the underlying biochemical mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a critical resource for professionals involved in environmental risk assessment and the development of safer chemical alternatives.

Introduction

This compound is a selective, pre- and post-emergence herbicide used to control a wide range of annual broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Its efficacy stems from its two active ingredients, terbuthylazine and terbutryn, both of which belong to the triazine chemical family.[1] The widespread use of these herbicides raises concerns about their potential impact on non-target organisms in terrestrial and aquatic ecosystems.[2][3] Herbicides can enter water bodies through agricultural runoff and leaching, potentially affecting a wide array of organisms.[3] This guide synthesizes the available ecotoxicological data for both active ingredients to provide a thorough risk profile.

Mechanism of Action

Terbuthylazine and terbutryn, like other triazine herbicides, act by inhibiting photosynthesis.[1][4][5][6] They are absorbed primarily through the roots of plants and translocated to the chloroplasts.[1] There, they interfere with the photosynthetic electron transport chain by binding to the D1 quinone-binding protein in Photosystem II (PSII).[7][8] This binding action blocks the flow of electrons from plastoquinone (PQ), effectively halting the process of carbon fixation and leading to the production of reactive oxygen species that cause lipid peroxidation and chlorophyll bleaching, ultimately resulting in plant death.[1]

References

- 1. assets.far.org.nz [assets.far.org.nz]

- 2. mdpi.com [mdpi.com]

- 3. alanplewis.com [alanplewis.com]

- 4. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 5. Terbuthylazine [sitem.herts.ac.uk]

- 6. sipcam-oxon.com [sipcam-oxon.com]

- 7. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Terbuthylazine - Wikipedia [en.wikipedia.org]

The Unseen Cascade: A Technical Guide to the Potential Aquatic Ecosystem Impacts of Topogard (Topotecan)

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Topogard (topotecan), a potent topoisomerase I inhibitor, is a critical tool in oncology. However, its environmental fate and impact on aquatic ecosystems remain largely uncharacterized. This technical guide synthesizes the available toxicological data and the well-understood mechanism of action of topotecan to provide a comprehensive overview of its potential risks to aquatic life. Due to a notable absence of specific aquatic toxicity studies, this paper extrapolates from mammalian toxicology and the broader context of cytotoxic drugs in the environment to highlight areas of concern and guide future research. Regulatory assessments to date have largely waived detailed environmental risk assessments for generic versions of topotecan, underscoring a critical knowledge gap.[1][2] This document serves as a call to action for the ecotoxicological community to investigate the environmental footprint of this and other essential medicines.

Introduction: The Environmental Presence of a Cytotoxic Agent

Antineoplastic drugs, designed to be cytotoxic and persistent to effectively treat cancer, are an emerging class of environmental contaminants.[3][4][5] These compounds enter aquatic environments primarily through patient excretion into wastewater systems that are often ill-equipped for their removal.[3] Topotecan, a semi-synthetic analog of camptothecin, is a water-soluble compound used in the treatment of ovarian, lung, and cervical cancers.[6][7] While its clinical efficacy is well-documented, its journey beyond the patient and into aquatic ecosystems is a matter of increasing concern that remains significantly under-researched.[3][4] A hazard classification of "Harmful to aquatic life with long lasting effects" exists for topotecan hydrochloride, yet the empirical data to fully support and contextualize this warning for aquatic species is scarce.[7]

Mechanism of Action: A Conserved Target Across Species

Topotecan's cytotoxic effect stems from its inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[8][9] The enzyme relieves torsional strain in DNA by creating transient single-strand breaks.[6][8] Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand.[9][10] When a DNA replication fork encounters this stabilized complex, it leads to the formation of permanent, lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death).[6][10][11]

This fundamental mechanism targets a highly conserved enzyme across eukaryotes, suggesting that aquatic organisms, from algae to fish, are likely susceptible to the cytotoxic effects of topotecan. The continuous cell division inherent in growth, reproduction, and tissue repair in these organisms presents a constant vulnerability to this mode of action.

Signaling Pathway for Topotecan-Induced Cytotoxicity

Caption: Hypothesized signaling pathway of topotecan leading to apoptosis in an aquatic organism's cell.

Quantitative Data on Aquatic Toxicity: A Critical Knowledge Gap

A thorough review of publicly available literature and regulatory documents reveals a significant lack of quantitative ecotoxicological data for topotecan. Standard acute and chronic toxicity metrics such as LC50 (Lethal Concentration, 50%), EC50 (Effective Concentration, 50%), and NOEC (No-Observed-Effect Concentration) for key aquatic indicator species are absent.

| Endpoint | Fish (e.g., Danio rerio) | Invertebrate (e.g., Daphnia magna) | Algae (e.g., Raphidocelis subcapitata) |

| Acute Toxicity (LC50/EC50) | Data Not Available | Data Not Available | Data Not Available |

| Chronic Toxicity (NOEC) | Data Not Available | Data Not Available | Data Not Available |

| Genotoxicity | Data Not Available | Data Not Available | Data Not Available |

| Bioaccumulation Factor (BCF) | Data Not Available | Data Not Available | Data Not Available |

Table 1: Summary of Available Aquatic Toxicity Data for Topotecan. The table highlights the complete absence of standardized ecotoxicological data.

This data gap prevents a formal environmental risk assessment and underscores the speculative nature of our current understanding.

Potential Impacts on Aquatic Ecosystems

Based on its mechanism of action, the potential impacts of topotecan on aquatic ecosystems can be inferred:

-

Impact on Primary Producers: Algae and aquatic plants are foundational to aquatic food webs and rely on rapid cell division for growth. Exposure to topotecan could inhibit growth, reduce biomass, and alter community structures, with cascading effects on higher trophic levels.

-

Developmental and Reproductive Toxicity: The early life stages of fish and invertebrates are characterized by rapid and highly regulated cell proliferation. Topotecan could be teratogenic (cause developmental malformations), embryolethal, and impair reproductive success by disrupting gamete formation.[1]

-

Impact on Invertebrates: Aquatic invertebrates, such as crustaceans and mollusks, undergo molting and growth, processes dependent on cell division. Chronic exposure could lead to reduced growth rates, failed reproduction, and population decline.

-

Genotoxicity and Mutagenicity: As topotecan directly damages DNA, it is considered genotoxic.[1] This can lead to mutations, cancers, and heritable genetic damage in aquatic populations, threatening their long-term viability.

-

Immunosuppression: The hematopoietic tissues responsible for immune cell production in vertebrates are highly proliferative. As seen in human patients, myelosuppression is a key toxicity.[12][13] Therefore, topotecan could suppress the immune systems of fish, making them more susceptible to diseases and parasites.

Recommended Experimental Protocols for Future Research

To address the existing data gaps, standardized ecotoxicological testing is imperative. The following experimental workflows, based on OECD guidelines, are recommended.

Workflow for Acute Aquatic Toxicity Testing

Caption: A generalized workflow for conducting acute toxicity tests on aquatic organisms.

Methodology for Acute Fish Toxicity (based on OECD Guideline 203):

-

Test Species: Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

-

Exposure: 96-hour static or semi-static exposure to a range of topotecan concentrations.

-

Endpoints: Mortality is the primary endpoint. Sub-lethal effects like loss of equilibrium and abnormal behavior should also be recorded.

-

Analysis: The LC50 value and its 95% confidence intervals are calculated.

Methodology for Chronic Fish Early-Life Stage Toxicity (based on OECD Guideline 210):

-

Test Species: Zebrafish (Danio rerio).

-

Exposure: Continuous exposure of newly fertilized eggs to various topotecan concentrations through the embryonic, larval, and early juvenile stages (approx. 28-32 days).

-

Endpoints: Hatching success, larval survival, growth (length and weight), and observation of developmental abnormalities.

-

Analysis: Determination of the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).

Conclusion and Future Directions

The absence of specific ecotoxicological data for this compound (topotecan) represents a significant blind spot in the environmental risk assessment of modern pharmaceuticals. While its mechanism of action provides a strong basis for predicting adverse effects in aquatic organisms, empirical data is urgently needed to quantify this risk. Future research must prioritize standardized toxicity testing to establish environmentally relevant benchmarks. Furthermore, investigations into the environmental fate, biotransformation, and potential for bioaccumulation of topotecan are critical. This knowledge is essential for developing effective wastewater treatment strategies and for informing regulatory frameworks to protect the health of our vital aquatic ecosystems.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. UF researchers shine light on dearth of research on how anti-cancer drugs impact aquatic ecosystems - UF Health [ufhealth.org]

- 4. Environmental risk assessment of anti-cancer drugs and their transformation products: A focus on their genotoxicity characterization-state of knowledge and short comings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. Topotecan - Wikipedia [en.wikipedia.org]

- 7. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cancercareontario.ca [cancercareontario.ca]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 11. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Topotecan, an active new antineoplastic agent: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

Residual Activity of Topogard in Different Soil Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the residual activity of Topogard, a herbicide containing terbuthylazine and terbutryn, across various soil types. The persistence of this compound in the soil is a critical factor influencing its efficacy in weed control and its potential environmental impact. This document summarizes key quantitative data, details experimental protocols for assessing residual activity, and visualizes the underlying biochemical and procedural workflows.

Quantitative Data on this compound Persistence

The residual activity of a herbicide is often quantified by its half-life (DT50), the time it takes for 50% of the applied active ingredient to degrade in the soil. The half-life of this compound's active ingredients, terbuthylazine and terbutryn, is significantly influenced by soil properties such as texture (sandy, loam, clay), organic matter content, pH, and microbial activity.

Table 1: Half-life (DT50) of Terbuthylazine and Terbutryn/Ametryn in Different Soil Types

| Active Ingredient | Soil Type | Half-life (Days) | Key Influencing Factors |

| Terbuthylazine | Sandy Soil | 5 - 21 | Lower organic matter and microbial activity can increase persistence.[1] |

| Terbuthylazine | Loam Soil | 10 - 57 | Balanced microbial activity and organic matter content.[2] |

| Terbuthylazine | Clay Soil | 15 - 116+ | Higher adsorption to clay and organic matter can increase persistence.[3] |

| Terbutryn | General | 14 - 28 | Readily adsorbed in soils with high organic or clay content.[4] |

| Ametryn | Red-Yellow Latosol (Clayey) | 11 - 26 | Degradation is strongly influenced by soil pH and organic matter content.[5] |

| Ametryn | Sandy Soil | >97% dissipation in 60 days | Lower organic matter leads to faster initial dissipation.[6][7] |

*Ametryn is a triazine herbicide chemically similar to terbutryn and serves as a useful proxy for understanding its behavior in soil.

Experimental Protocols for Assessing Residual Activity

Determining the residual activity of herbicides like this compound in soil involves a combination of biological and chemical analysis methods.

Bioassay for Herbicide Residue Detection

A bioassay is a cost-effective method to determine the biologically active concentration of herbicide residues in the soil.

Protocol:

-

Soil Sampling: Collect representative soil samples from the treated area. For comparison, collect control samples from an untreated area with similar soil characteristics.

-

Sample Preparation: Air-dry the soil samples and sieve them to ensure homogeneity. If the soil is cloddy, it should be crushed to a fine consistency.[8] To create a herbicide-free control from the same soil matrix, a portion of the field sample can be treated with activated charcoal, which binds the herbicide residues.[8][9]

-

Potting and Planting: Fill pots with the treated and untreated (or charcoal-treated) soil. Plant seeds of a sensitive indicator species, such as oats, cucumber, or beans.[9]

-

Incubation: Grow the plants under controlled conditions of light, temperature, and moisture for approximately three weeks.[9]

-

Assessment: Observe the plants for signs of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and root abnormalities.[9] The severity of the injury in the treated soil compared to the control indicates the level of residual herbicide activity.

Chemical Quantification by Chromatography

For a precise quantification of herbicide residues, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

Protocol for Sample Preparation and Analysis:

-

Extraction: Herbicides are extracted from the soil using a suitable solvent. Microwave-Assisted Extraction (MAE) with acetonitrile or an acetonitrile/hydrochloric acid mixture is an efficient method.[10][11][12]

-

Clean-up: The soil extract is cleaned to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with materials such as graphitized carbon black.[11]

-

Analysis by HPLC: The cleaned extract is analyzed using HPLC with a UV or Diode Array Detector (DAD). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.[13][14]

-

Analysis by GC: Alternatively, the extract can be analyzed by GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).[10][15] For some triazines, derivatization may be necessary before GC analysis.[16]

-

Quantification: The concentration of the herbicide is determined by comparing the peak areas from the sample to those of known standards.

Visualizing Key Pathways and Processes

Understanding the mechanisms of action and the experimental workflows is crucial for a comprehensive assessment of this compound's residual activity. The following diagrams, generated using the DOT language, illustrate these concepts.

Mode of Action: Inhibition of Photosynthesis

The primary mode of action for the triazine herbicides in this compound is the inhibition of photosynthesis at the Photosystem II (PSII) complex in plants.

Effects on Soil Microbial Nitrogen Cycling

This compound can influence soil microbial communities, particularly those involved in the nitrogen cycle. It has been observed to inhibit nitrification and stimulate denitrification.

Experimental Workflow for Assessing Herbicide Persistence

A logical workflow is essential for a comprehensive assessment of herbicide persistence in soil, integrating both bioassays and chemical analyses.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 5. Determination of half-life of ametryn on red-yellow latosol and red-yellow ultisol with different pH values - Advances in Weed Science [awsjournal.org]

- 6. bpi.gr [bpi.gr]

- 7. researchgate.net [researchgate.net]

- 8. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. davidpublisher.com [davidpublisher.com]

- 13. Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Residue analysis of triazine herbicides in soil. Comparison of a capillary gas chromatographic and high-performance liquid chromatographic method (Journal Article) | ETDEWEB [osti.gov]

- 16. pubs.usgs.gov [pubs.usgs.gov]

An In-depth Technical Guide to Topogard® (Terbuthylazine) Uptake and Translocation in Weed Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topogard®, a herbicide containing the active ingredient terbuthylazine, is a critical tool in modern agriculture for the management of broadleaf and some grass weeds. As a member of the triazine class, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the uptake, translocation, and phytotoxic effects of this compound® in various weed species. While specific quantitative data on the rate of uptake and translocation of terbuthylazine in different weed species is limited in publicly available literature, this document synthesizes existing efficacy data and outlines detailed experimental protocols for researchers to conduct such studies. Furthermore, it visualizes the key signaling pathway of PSII inhibition and provides a framework for understanding the herbicide-plant interaction at a molecular level.

Introduction to this compound® and Terbuthylazine

This compound® is a selective, systemic herbicide valued for its pre- and post-emergence activity. Its effectiveness stems from the active ingredient terbuthylazine, often formulated in combination with other herbicides like terbutryn to broaden the spectrum of controlled weeds. Terbuthylazine is primarily absorbed by the roots of emerging weeds and is then translocated upwards through the xylem to the leaves and apical meristems, where it exerts its phytotoxic effects[1].

Uptake and Translocation of Terbuthylazine

The efficacy of this compound® is intrinsically linked to its uptake by the target weed and its subsequent translocation to the site of action within the chloroplasts.

2.1. Root Uptake:

Terbuthylazine is predominantly absorbed from the soil solution by the root system of germinating and young weeds. The extent of root uptake is influenced by several soil factors:

-

Soil Composition: Soils with higher organic matter and clay content can adsorb terbuthylazine, reducing its availability for root uptake.

-

Soil pH: The pH of the soil can influence the chemical form and solubility of terbuthylazine, thereby affecting its absorption by roots.

-

Soil Moisture: Adequate soil moisture is crucial for the dissolution of terbuthylazine and its movement to the root zone, a process often referred to as "activation"[2].

2.2. Translocation:

Once absorbed by the roots, terbuthylazine is transported acropetally (upwards) within the plant's xylem, the primary water-conducting tissue. This movement is driven by the transpiration stream, which carries the herbicide to the leaves and growing points. This systemic movement ensures that the herbicide reaches the photosynthetic tissues where it can exert its inhibitory effect[1].

2.3. Quantitative Data on Uptake, Translocation, and Efficacy:

| Weed Species | Common Name | Efficacy of Terbuthylazine | Reference |

| Amaranthus retroflexus | Redroot Pigweed | High | [3] |

| Chenopodium album | Common Lambsquarters | High | [4] |

| Commelina benghalensis | Benghal Dayflower | Up to 91.3% control | [5][6][7] |

| Broadleaf Weeds (general) | - | Up to 93.8% control | [5][6][7] |

| Grasses (general) | - | Up to 87.5% control | [5][6][7] |

| Digitaria sanguinalis | Large Crabgrass | 97.3% control at 28 days after treatment | [2] |

| Abutilon theophrasti | Velvetleaf | Low efficacy (59.70-66.30%) in combination with S-metolachlor | [8] |

Mode of Action: Inhibition of Photosystem II

The primary mechanism of action for terbuthylazine is the disruption of photosynthesis. Specifically, it inhibits the electron transport chain in Photosystem II (PSII)[9][10][11].

3.1. Signaling Pathway of Photosystem II Inhibition:

The following diagram illustrates the signaling pathway affected by terbuthylazine.

References

- 1. mdpi.com [mdpi.com]

- 2. Terbuthylazine Herbicide Effective Weed Control for Crops & Gardens [cnagrochem.com]

- 3. mdpi.com [mdpi.com]

- 4. orionagriscience.co.nz [orionagriscience.co.nz]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemiro.co [chemiro.co]

- 11. researchgate.net [researchgate.net]

Molecular Basis for Topogard Selectivity in Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topogard, a selective herbicide formulation containing terbuthylazine and terbutryn, effectively controls a broad spectrum of weeds in various crops, including maize, peas, and potatoes. Its selectivity is a multifaceted process rooted in the differential molecular interactions and metabolic capabilities between tolerant crop species and susceptible weeds. This technical guide delineates the core molecular mechanisms underpinning this compound's selectivity, focusing on target-site specificity and metabolic detoxification. Quantitative data from various studies are summarized, and detailed experimental protocols for key analytical methods are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz to facilitate a deeper understanding of the complex interplay of factors governing this compound's efficacy and crop safety.

Introduction

The herbicidal efficacy of this compound is attributed to its active ingredients, terbuthylazine and terbutryn, which belong to the triazine class of herbicides.[1] These compounds act by inhibiting photosynthesis at the Photosystem II (PSII) level.[2] The selective application of this compound in agriculture is made possible by the intricate balance between its potent herbicidal activity and the ability of certain crops to tolerate its effects. This selectivity is primarily governed by two key molecular phenomena: alterations in the herbicide's target site in resistant weeds and the superior metabolic detoxification capacity of tolerant crops. Understanding these mechanisms at a molecular level is crucial for the development of new herbicides, the management of herbicide resistance, and the optimization of weed control strategies.

Target-Site Selectivity: The D1 Protein

The primary mode of action for triazine herbicides is the inhibition of photosynthetic electron transport. They bind to the D1 protein (encoded by the psbA gene) within the Photosystem II complex in chloroplasts, thereby blocking the binding of plastoquinone (PQ) and halting electron flow.[3]

Mechanism of Action

In susceptible plants, terbuthylazine and terbutryn bind to a specific niche on the D1 protein, effectively displacing the native PQ molecule. This disruption of the electron transport chain leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.

Target-Site Resistance in Weeds

The primary mechanism of resistance to triazine herbicides in many weed species is a target-site mutation in the psbA gene. A single nucleotide polymorphism (SNP) can result in an amino acid substitution in the D1 protein, reducing the binding affinity of the herbicide without significantly impairing the protein's function in electron transport. The most commonly observed mutation confers a high level of resistance and involves a serine to glycine substitution at position 264 (Ser264Gly).[4][5]

Data Presentation

Table 1: Comparative PSII Inhibition by Terbuthylazine in Susceptible and Resistant Plants

| Species | Biotype | Active Ingredient | I50 (g a.i. ha⁻¹) | Resistance Factor (RF) | Reference |

| Amaranthus retroflexus | Susceptible (S) | Terbuthylazine | 45.75 | - | [4] |

| Amaranthus retroflexus | Resistant (R1) | Terbuthylazine | 5512.5 | 120.5 | [4] |

| Amaranthus retroflexus | Resistant (R2) | Terbuthylazine | >23,700 | >518 | [4] |

| Pisum sativum (Pea) | Susceptible | Terbuthylazine | 1-2 x 10⁻⁷ M | - | [1] |

I50 (Inhibitory concentration 50): The concentration of herbicide required to inhibit a biological process by 50%. A higher I50 value indicates greater resistance. Resistance Factor (RF): The ratio of the I50 of the resistant biotype to the I50 of the susceptible biotype.

Metabolic Selectivity: Detoxification Pathways

Tolerant crops, such as maize, possess robust enzymatic systems that can rapidly metabolize and detoxify triazine herbicides, rendering them non-toxic. This metabolic detoxification is a crucial component of this compound's selectivity.

Glutathione S-Transferases (GSTs) in Maize

Maize exhibits a high tolerance to triazine herbicides due to the presence of glutathione S-transferases (GSTs).[6] These enzymes catalyze the conjugation of glutathione (GSH) to the herbicide molecule, a critical step in its detoxification. This conjugation reaction increases the water solubility of the herbicide and marks it for further degradation and sequestration into the vacuole.[7] The activity of these GSTs can be further enhanced by the application of herbicide safeners.[8]

Metabolism in Other Tolerant Crops

In peas, tolerance to terbutryn, one of the active ingredients in this compound, is also linked to metabolic degradation. Studies have shown that after 120 hours of exposure, approximately half of the absorbed terbutryn is metabolized into non-toxic compounds.[9]

Data Presentation

Table 2: Terbuthylazine Accumulation and Detoxification in Maize

| Treatment | Plant Part | Terbuthylazine Accumulation Reduction (%) | Reference |

| Salicylic Acid | Shoot | 17.4 | [10] |

| Salicylic Acid | Root | 64.0 | [10] |

This table illustrates the enhanced detoxification of terbuthylazine in maize, as evidenced by the reduced accumulation of the parent compound in the presence of salicylic acid, an inducer of plant defense and detoxification pathways.

Table 3: Glutathione S-Transferase (GST) Activity in Maize

| Treatment | Enzyme Activity Enhancement | Reference |

| Benoxacor (safener) | Significant enhancement of GST activity towards terbuthylazine | [8] |

| Fenchlorazole-ethyl (safener) | Significant enhancement of GST activity towards terbuthylazine | [8] |

This table highlights the role of safeners in inducing GST activity in maize, which contributes to the enhanced metabolism of terbuthylazine.

Experimental Protocols

Determination of PSII Inhibition (I50 values)

Objective: To quantify the concentration of a herbicide required to inhibit Photosystem II activity by 50%.

Methodology:

-

Thylakoid Membrane Isolation: Isolate intact chloroplasts from the leaves of susceptible and resistant plants by differential centrifugation. Lyse the chloroplasts to obtain thylakoid membranes.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

PSII Activity Assay: Use an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction by PSII.

-

Herbicide Treatment: Incubate thylakoid membranes with a range of herbicide concentrations.

-

Measurement: Expose the samples to light and measure the rate of DCPIP reduction by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm).

-

Data Analysis: Plot the percentage of PSII inhibition against the logarithm of the herbicide concentration. The I50 value is determined from the resulting dose-response curve.

Herbicide Metabolism Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify the parent herbicide and its metabolites in plant tissues over time.

Methodology:

-

Plant Treatment: Treat tolerant and susceptible plants with a known concentration of the herbicide (radiolabeled herbicide is often used for ease of detection).

-

Sample Collection: Harvest plant tissues (e.g., leaves, roots) at different time points after treatment.

-

Extraction: Homogenize the plant tissue in a suitable solvent (e.g., methanol, acetonitrile) to extract the herbicide and its metabolites.

-

Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the extract.

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: Use a UV detector or, for radiolabeled compounds, a radioactivity detector. For structural elucidation of metabolites, a mass spectrometer (LC-MS) is employed.

-

-

Data Analysis: Quantify the peak areas corresponding to the parent herbicide and its metabolites. Calculate the rate of metabolism (e.g., half-life) of the parent compound in different plant species.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in crude protein extracts from plants.

Methodology:

-

Protein Extraction: Homogenize plant tissue in an extraction buffer and centrifuge to obtain a crude protein extract.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Enzyme Assay:

-

The standard assay uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

-

In a cuvette, mix the protein extract with glutathione (GSH) and CDNB.

-

Monitor the formation of the GSH-DNB conjugate by measuring the increase in absorbance at 340 nm over time.

-

-

Kinetic Analysis: To determine the kinetic parameters (Vmax and Km) for a specific herbicide, vary the concentration of the herbicide as a substrate while keeping the concentration of GSH constant.[11]

Mandatory Visualizations

Caption: Metabolic detoxification of this compound in maize.

Caption: Target-site resistance to this compound in weeds.

Caption: Experimental workflow for selectivity analysis.

Conclusion

The selectivity of this compound is a well-defined interplay between target-site modifications in resistant weeds and robust metabolic detoxification mechanisms in tolerant crops. The primary basis for resistance in many weed populations is a mutation in the psbA gene, which significantly reduces the binding affinity of the active ingredients to the D1 protein of PSII. Conversely, tolerant crops like maize effectively neutralize the herbicide through rapid enzymatic conjugation, primarily mediated by glutathione S-transferases. This in-depth understanding of the molecular basis of selectivity is paramount for the sustainable use of this compound and for guiding the development of future herbicide technologies. The experimental protocols and data presented herein provide a framework for researchers and professionals in the field to further investigate and address the ongoing challenges of weed management in agriculture.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]

- 4. Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione conjugation. An enzymatic basis for atrazine resistance in corn - PubMed [pubmed.ncbi.nlm.nih.gov]